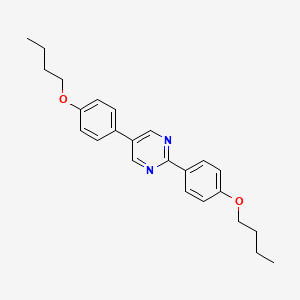
2,5-Bis(4-butoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-butoxyphenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two butoxyphenyl groups attached to the pyrimidine ring at positions 2 and 5. Pyrimidine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-butoxyphenyl)pyrimidine typically involves the reaction of 4-butoxyaniline with a suitable pyrimidine precursor. One common method is the condensation of 4-butoxyaniline with 2,5-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(4-butoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated butoxy groups.
Substitution: Substituted derivatives with various functional groups replacing the butoxy groups.
Scientific Research Applications
2,5-Bis(4-butoxyphenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-butoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,5-Bis(4-butoxyphenyl)pyrimidine can be compared with other similar compounds, such as:
2,5-Bis(4-methoxyphenyl)pyrimidine: Similar structure but with methoxy groups instead of butoxy groups.
2,5-Bis(4-ethoxyphenyl)pyrimidine: Similar structure but with ethoxy groups instead of butoxy groups.
2,5-Bis(4-propoxyphenyl)pyrimidine: Similar structure but with propoxy groups instead of butoxy groups.
Uniqueness: The uniqueness of this compound lies in its specific butoxy substituents, which can influence its chemical reactivity, biological activity, and physical properties. These unique characteristics make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
29134-13-2 |
|---|---|
Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2,5-bis(4-butoxyphenyl)pyrimidine |
InChI |
InChI=1S/C24H28N2O2/c1-3-5-15-27-22-11-7-19(8-12-22)21-17-25-24(26-18-21)20-9-13-23(14-10-20)28-16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3 |
InChI Key |
PSCKAEJSALTMHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















